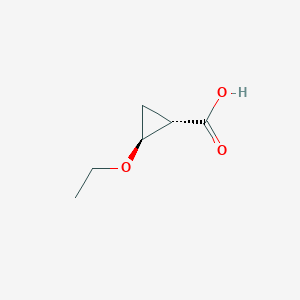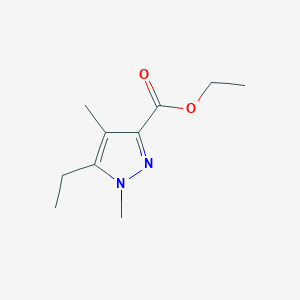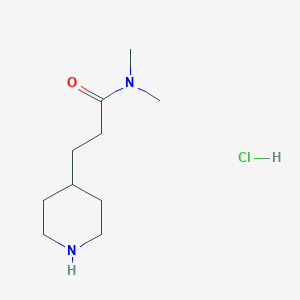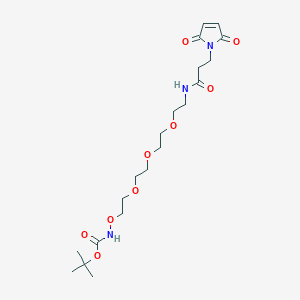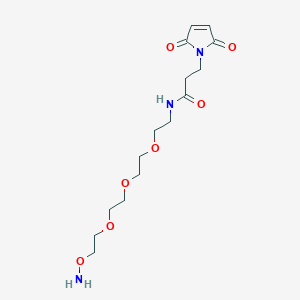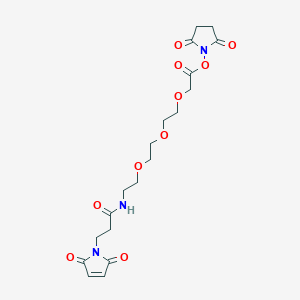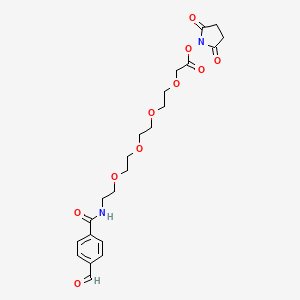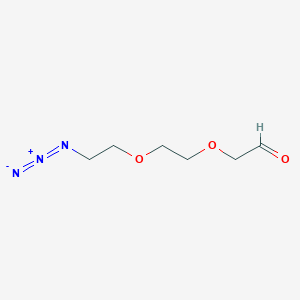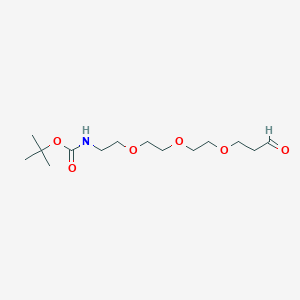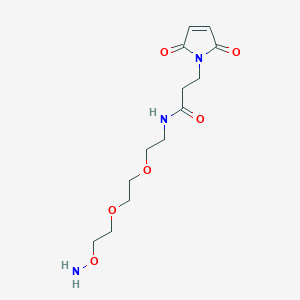
Mal-amide-PEG2-oxyamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-amide-PEG2-oxyamine: is a compound belonging to the class of polyethylene glycol (PEG) linkers. It is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound features a maleimide group and an oxyamine group connected through a PEG chain, making it a versatile tool in bio-conjugation and targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mal-amide-PEG2-oxyamine typically involves the conjugation of a maleimide group with a PEG chain that terminates in an oxyamine group. The maleimide group reacts specifically with thiol groups to form a covalent C-S bond, while the oxyamine group can react with aldehydes to form a reversible oxime bond . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity (≥95%) and consistency in the final product . The compound is typically stored at low temperatures to maintain its stability over extended periods .
化学反応の分析
Types of Reactions: Mal-amide-PEG2-oxyamine undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Addition Reactions: The oxyamine group reacts with aldehydes to form oxime bonds, which can be further reduced to stable carbon-nitrogen bonds.
Common Reagents and Conditions:
Thiol Reagents: Used for reactions with the maleimide group.
Aldehyde Reagents: Used for reactions with the oxyamine group.
Mild Reducing Agents: Used to convert oxime bonds to stable carbon-nitrogen bonds.
Major Products:
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Oxime Bonds: Formed from the reaction of the oxyamine group with aldehydes, which can be reduced to carbon-nitrogen bonds.
科学的研究の応用
Mal-amide-PEG2-oxyamine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bio-conjugation techniques to study protein interactions and functions.
Medicine: Utilized in the development of targeted therapies for diseases by degrading disease-causing proteins.
Industry: Applied in the production of high-purity PEG linkers for various biochemical applications.
作用機序
Mal-amide-PEG2-oxyamine functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The maleimide group binds to an E3 ubiquitin ligase, while the oxyamine group binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The PEG chain enhances the solubility and stability of the PROTAC molecule, ensuring efficient protein degradation .
類似化合物との比較
Mal-amide-PEG2-oxyamineBoc: A similar compound with a Boc-protected oxyamine group.
Gly-PEG3-endo-BCN: Another PEG-based linker used in PROTAC synthesis.
Uniqueness: Mal-amide-PEG2-oxyamine is unique due to its specific functional groups (maleimide and oxyamine) that allow for versatile bio-conjugation and targeted protein degradation. Its PEG chain enhances solubility and stability, making it a valuable tool in various scientific and industrial applications .
特性
IUPAC Name |
N-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6/c14-22-10-9-21-8-7-20-6-4-15-11(17)3-5-16-12(18)1-2-13(16)19/h1-2H,3-10,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXHRKNBBSZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8115730.png)
![[(1S,2R)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8115737.png)

